molecular formula C16H20N8OS B6534328 4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide CAS No. 1060208-32-3

4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-N-[(thiophen-2-yl)methyl]piperazine-1-carboxamide

Cat. No. B6534328
CAS RN: 1060208-32-3
M. Wt: 372.5 g/mol
InChI Key: ADHRHNFAEVOIDJ-UHFFFAOYSA-N
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Description

The compound contains several interesting functional groups, including a triazolo[4,5-d]pyrimidine, an ethyl group, a piperazine ring, and a thiophenyl group. These groups are common in many biologically active compounds and could potentially interact with various biological targets .

Scientific Research Applications

Organic Synthesis

Researchers have explored various synthetic methodologies to prepare 1,2,3-triazoles. These include:

Fluorescent Imaging and Materials Science

1,2,3-Triazoles serve as fluorescent probes due to their unique properties. Additionally, they contribute to the development of functional materials for various applications .

Safety and Hazards

Without specific studies on this compound, it’s difficult to say what its safety and hazards might be. As with any compound, its safety would depend on factors like its toxicity, reactivity, and environmental impact .

Future Directions

Future research on this compound could involve more detailed studies of its synthesis, structure, and reactivity. Additionally, if this compound shows promising biological activity, it could be studied as a potential therapeutic agent .

properties

IUPAC Name

4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)-N-(thiophen-2-ylmethyl)piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N8OS/c1-2-24-15-13(20-21-24)14(18-11-19-15)22-5-7-23(8-6-22)16(25)17-10-12-4-3-9-26-12/h3-4,9,11H,2,5-8,10H2,1H3,(H,17,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADHRHNFAEVOIDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)NCC4=CC=CS4)N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N8OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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